
2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride, also known as PF-04895162, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline sulfonamides and has been found to exhibit potent inhibitory activity against several kinases.
Wissenschaftliche Forschungsanwendungen
Recent Advances on Biological Active Sulfonamide-based Hybrid Compounds
Sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antitumor, anti-neuropathic pain, and many others. Recent studies have focused on creating sulfonamide hybrids by combining sulfonamides with other bioactive scaffolds like coumarin, indole, and quinoline, aiming to develop compounds with enhanced biological activities. Specifically, the synthesis and biological evaluation of quinazoline-containing sulfonamide hybrids have shown promising results in various areas such as antimicrobial and enzyme inhibitory activities. These advancements highlight the potential of sulfonamide-based hybrids in developing new therapeutic agents with improved efficacy and selectivity (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis and Microbial Studies of Sulfonamides Bearing Quinazolinones
Another significant area of research involves the synthesis of sulfonamide derivatives bearing quinazolinone structures, which have been evaluated for their antimicrobial properties. These studies indicate that certain sulfonamide-quinazolinone hybrids exhibit remarkable antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents. Such compounds are synthesized through various chemical reactions, highlighting the chemical versatility of sulfonamide-based structures in generating biologically active molecules (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Enzyme Inhibitory Activities of Sulfonamide Hybrids
The enzyme inhibitory properties of sulfonamide hybrids have also been a focus of recent research, particularly their roles as carbonic anhydrase (CA) and cholinesterase (ChE) inhibitors. New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have shown significant inhibitory activities against human carbonic anhydrase and cholinesterase, comparable to known inhibitors. This suggests their potential application in treating diseases where these enzymes are therapeutic targets (Stellenboom & Baykan, 2019).
Eigenschaften
IUPAC Name |
2,4-dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S.ClH/c19-13-11-7-10(1-2-12(11)17-14(20)18-13)23(21,22)16-6-4-9-3-5-15-8-9;/h1-2,7,9,15-16H,3-6,8H2,(H2,17,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGXHPCGHOQGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)
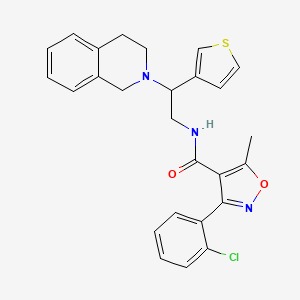
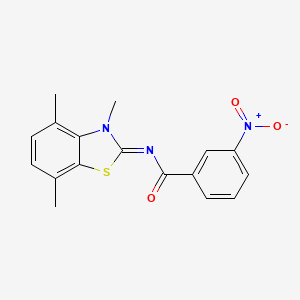
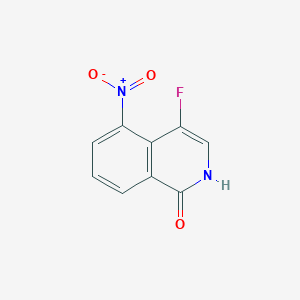
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)
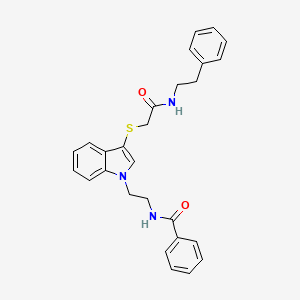

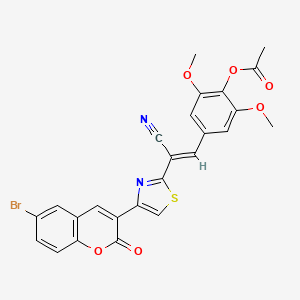
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)
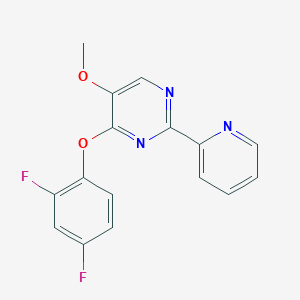
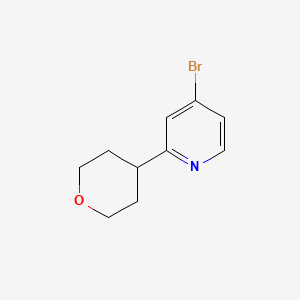
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
